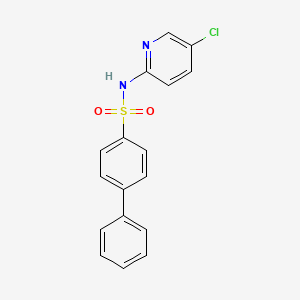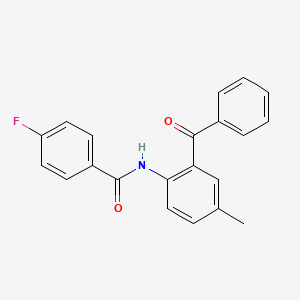
N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide exerts its biological activity by inhibiting the activity of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and plays a crucial role in the survival and growth of these cells. By inhibiting the activity of carbonic anhydrase IX, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, this compound has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It also has a well-defined mechanism of action, which makes it an attractive target for drug development.
However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of more effective anticancer agents.
Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. This could lead to the development of new therapies for inflammatory diseases.
In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound. This could help to optimize its dosing and administration in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory activity and exerts its biological effects by inhibiting the activity of carbonic anhydrase IX. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could lead to the development of new therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-biphenylsulfonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anticancer activity by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-8-11-17(19-12-15)20-23(21,22)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKQJMMWHQSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5735832.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)

![4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5735870.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5735874.png)
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5735925.png)
